molecular formula C25H30 B13694956 2,7-dicyclohexyl-9H-fluorene

2,7-dicyclohexyl-9H-fluorene

Cat. No.: B13694956
M. Wt: 330.5 g/mol
InChI Key: BERZFFGKIZFGLB-UHFFFAOYSA-N
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Description

2,7-Dicyclohexyl-9H-fluorene is a polycyclic aromatic hydrocarbon that features two cyclohexyl groups attached to the fluorene core. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dicyclohexyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts alkylation of fluorene with cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Dicyclohexyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenes, depending on the specific reagents and conditions used.

Scientific Research Applications

2,7-Dicyclohexyl-9H-fluorene finds applications in several fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 2,7-dicyclohexyl-9H-fluorene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9H-fluorene
  • 2,7-Dihydroxy-9H-fluorene
  • 2,7-Dichloro-9H-fluorene

Comparison

Compared to these similar compounds, 2,7-dicyclohexyl-9H-fluorene is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties

Biological Activity

2,7-Dicyclohexyl-9H-fluorene is a polycyclic aromatic hydrocarbon characterized by its unique structure, featuring two cyclohexyl groups attached to a fluorene core. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.

PropertyValue
Molecular FormulaC25H30
Molecular Weight330.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C25H30/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h11-16,18-19H,1-10,17H2
InChI KeyBERZFFGKIZFGLB-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5CCCCC5

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of various biochemical pathways. Research has indicated that the compound may influence cellular processes through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, affecting signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Recent studies have highlighted the synthesis of derivatives based on fluorene structures that exhibit significant antimicrobial properties. For instance, compounds derived from 2,7-dichloro-9H-fluorene were tested against multidrug-resistant strains and showed promising results against various bacterial and fungal pathogens .
    • Example Results :
      • Compounds demonstrated zones of inhibition (ZOI) against Staphylococcus aureus and Escherichia coli, with ZOI values reaching up to 11 mm .
  • Anticancer Activity : The anticancer potential of fluorene derivatives has been explored extensively. A study focused on novel thiazolidinone and azetidinone derivatives derived from fluorene demonstrated significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
    • Comparative Efficacy :
      • The synthesized compounds showed higher efficacy compared to standard treatments such as Taxol .

Comparative Analysis with Similar Compounds

When compared to other fluorene derivatives such as 2,7-dibromo-9H-fluorene and 2,7-dihydroxy-9H-fluorene, this compound exhibits distinct steric and electronic properties due to the presence of cyclohexyl groups. This structural uniqueness contributes to its varied biological activities.

Properties

Molecular Formula

C25H30

Molecular Weight

330.5 g/mol

IUPAC Name

2,7-dicyclohexyl-9H-fluorene

InChI

InChI=1S/C25H30/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h11-16,18-19H,1-10,17H2

InChI Key

BERZFFGKIZFGLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5CCCCC5

Origin of Product

United States

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